Anastrozole Diacid
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Overview
Description
Anastrozole Diacid is a derivative of Anastrozole, a well-known non-steroidal aromatase inhibitor used primarily in the treatment of hormone receptor-positive breast cancer in postmenopausal women
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anastrozole Diacid typically involves the reaction of Anastrozole with specific reagents under controlled conditions. One common method includes the use of diethyl ether and sonication to facilitate the reaction. The mixture is then evaporated to dryness under nitrogen and further dried under vacuum at 50°C for an hour .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques, such as liquid chromatography, is common to separate and purify the final product .
Chemical Reactions Analysis
Types of Reactions: Anastrozole Diacid undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated products.
Scientific Research Applications
Anastrozole Diacid has a wide range of applications in scientific research, including:
Chemistry: Used as a reference material in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its effects on enzyme inhibition and cellular pathways.
Medicine: Investigated for its potential use in the treatment of hormone-dependent cancers.
Industry: Used in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
Anastrozole Diacid exerts its effects by inhibiting the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. By blocking this enzyme, this compound reduces the levels of estrogen in the body, thereby decreasing the growth of estrogen-dependent cancer cells . The molecular targets include the aromatase enzyme and estrogen receptors, which are crucial in the development and progression of certain types of breast cancer .
Comparison with Similar Compounds
Letrozole: Another non-steroidal aromatase inhibitor used in the treatment of breast cancer.
Exemestane: A steroidal aromatase inhibitor with similar applications.
Tamoxifen: A selective estrogen receptor modulator used in hormone therapy for breast cancer.
Uniqueness: Anastrozole Diacid is unique due to its specific molecular structure, which provides a distinct mechanism of action compared to other aromatase inhibitors. Its non-steroidal nature offers advantages such as fewer steroid-associated side effects .
Properties
Molecular Formula |
C17H21N3O4 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-[3-(2-carboxypropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C17H21N3O4/c1-16(2,14(21)22)12-5-11(8-20-10-18-9-19-20)6-13(7-12)17(3,4)15(23)24/h5-7,9-10H,8H2,1-4H3,(H,21,22)(H,23,24) |
InChI Key |
RWMCPKLPAVTKFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=CC(=C1)CN2C=NC=N2)C(C)(C)C(=O)O)C(=O)O |
Origin of Product |
United States |
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